molecular formula C7H7ClN2O2 B11750955 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one

2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one

Cat. No.: B11750955
M. Wt: 186.59 g/mol
InChI Key: QBODJBMHRGRRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound that features both oxazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, leading to the formation of the oxazole ring fused to the pyrimidine core .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from substitution reactions are various derivatives where the chloromethyl group is replaced by different functional groups. These derivatives can have diverse applications depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is unique due to its specific ring structure and the presence of a chloromethyl group, which allows for diverse chemical modifications. This versatility makes it a valuable compound in both synthetic and medicinal chemistry.

Biological Activity

2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound combines elements of oxazole and pyrimidine, which are known for their diverse pharmacological properties. The chloromethyl group attached to the oxazolo[3,2-a]pyrimidine core enhances its reactivity and potential interactions with biological targets.

  • Molecular Formula : C₈H₈ClN₃O
  • Molecular Weight : Approximately 185.62 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing oxazole and pyrimidine rings exhibit notable antimicrobial activities. Specifically, studies suggest that this compound may possess enzyme inhibition capabilities, enabling it to interact with various microbial targets. Such interactions could lead to significant pharmacological effects, making it a candidate for further investigation in drug development.

Antiviral and Anticancer Activities

The biological activity of this compound extends to antiviral and anticancer properties. Its electrophilic chloromethyl group allows for various chemical transformations that may enhance its efficacy against viral infections and cancer cells. For instance, compounds in this class have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .

Plant Growth Regulation

Recent studies have highlighted the stimulating effects of synthetic heterocycles like this compound on plant growth. In bioassays conducted on maize (Zea mays L.) and pumpkin (Cucurbita moschata), the compound demonstrated significant cytokinin-like activity at low concentrations (10^-9 M/l), promoting vegetative growth and enhancing photosynthetic processes. This suggests potential applications in agricultural biotechnology as a growth regulator .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various heterocyclic compounds found that derivatives of this compound exhibited promising results against Gram-positive and Gram-negative bacteria. The compound's mechanism of action was attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.

Research on Plant Growth Stimulation

In a controlled experiment, maize seedlings treated with 10^-9 M/l solutions of this compound showed an increase in total length by 23% compared to control groups. Additionally, root length increased by 5-37%, indicating significant growth-promoting effects attributed to the compound's cytokinin-like properties .

CompoundActivity TypeObservations
This compoundAntimicrobialInhibits bacterial growth; effective against multiple strains
This compoundPlant Growth RegulatorPromotes growth in maize; enhances chlorophyll content

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-(chloromethyl)-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C7H7ClN2O2/c8-3-5-4-10-2-1-6(11)9-7(10)12-5/h1-2,5H,3-4H2

InChI Key

QBODJBMHRGRRLC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=NC(=O)C=CN21)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.